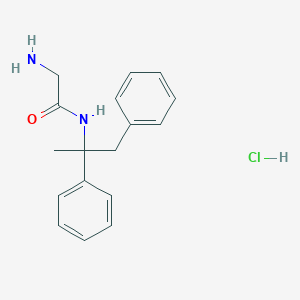
Remacemide hydrochloride
Cat. No. B055360
Key on ui cas rn:
111686-79-4
M. Wt: 304.8 g/mol
InChI Key: HYQMIUSWZXGTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05331007
Procedure details


To a stirred solution of 1,2-diphenyl-2-propylamine (21.0 g, 0.085 mol) in chloroform (500 ml) under nitrogen was added N-CBZ-glycine (23.0 g, 0.11 mol), and then a solution of dicyclohexylcarbodiimide (20.6 g, 0.1 mol) inchloroform (100 ml) and the mixture stirred for 14 hours. The precipitated solid was removed by filtration and the solvent evaporated. The residue was dissolved in methylene chloride (500 ml), filtered and evaporated to ayellow oil. This was treated with ether (700 ml) and 500 ml of ice cold water, basified with 5 ml of 50% NaOH, the layers shaken and separated. The ether layer was washed with water (2×125 ml), dried and evaporated to an oil, 33.5 g. This was dissolved in methanol (500 ml) and 10% HCl (50 ml) and hydrogenated at 40psi in a Parr apparatus over 3.0 g of 10% Pd/C catalyst for 4 hours. The catalyst was removed by filtration, and the solvent evaporated to a white solid. This was dissolved in 80 ml of hot methanol and treated with 200 ml of ether. Upon cooling a solid crystallised which was recrystallised from 100 ml of isopropanol and 100 ml of methanol to give 8.4 g of 2-amino-N-(1,2-diphenyl-1-methylethyl)acetamide hydrochloride which, aftervacuum drying at 80° C. for 24 hours, had mp 253°-254° C.




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([NH2:16])([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([NH:27][CH2:28][C:29](O)=[O:30])(OCC1C=CC=CC=1)=O.C1(N=C=NC2CCCCC2)CCCCC1.C(Cl)(Cl)[Cl:48]>>[ClH:48].[NH2:27][CH2:28][C:29]([NH:16][C:8]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)([CH3:9])[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:30] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(C)(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
20.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the layers shaken
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated solid was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methylene chloride (500 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This was treated with ether (700 ml) and 500 ml of ice cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with water (2×125 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an oil, 33.5 g
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This was dissolved in methanol (500 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated to a white solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This was dissolved in 80 ml of hot methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 200 ml of ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from 100 ml of isopropanol and 100 ml of methanol
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NCC(=O)NC(CC1=CC=CC=C1)(C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
